molecular formula C14H10ClF3N2O B5615570 1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea

1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B5615570
M. Wt: 314.69 g/mol
InChI Key: MDRHNTOJSZJVLM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both chlorophenyl and trifluoromethylphenyl groups in its structure suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-chloroaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The chlorophenyl and trifluoromethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine (Cl2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The presence of the chlorophenyl and trifluoromethylphenyl groups may allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and biological activity.

Uniqueness

1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the combination of chlorophenyl and trifluoromethylphenyl groups in its structure. This combination can impart distinct chemical properties, such as increased lipophilicity and stability, as well as potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O/c15-10-4-6-11(7-5-10)19-13(21)20-12-3-1-2-9(8-12)14(16,17)18/h1-8H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRHNTOJSZJVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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